molecular formula C20H19F3N2O3 B11490860 5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11490860
M. Wt: 392.4 g/mol
InChI Key: VZSIVGQDVPJYRU-UHFFFAOYSA-N
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Description

2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the oxadiazole ring through a cyclization reaction. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a well-established method for incorporating trifluoromethyl groups into organic molecules .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution reactions involving the trifluoromethyl group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its interaction with biological membranes and proteins. The oxadiazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)phenyl ethyl ether is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

5-[(3,4-diethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H19F3N2O3/c1-3-26-16-10-5-13(11-17(16)27-4-2)12-18-24-19(25-28-18)14-6-8-15(9-7-14)20(21,22)23/h5-11H,3-4,12H2,1-2H3

InChI Key

VZSIVGQDVPJYRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)OCC

Origin of Product

United States

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